N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid
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Overview
Description
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple imidazole groups, which are known for their biological activity and ability to form coordination complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid involves several steps. Typically, the process begins with the preparation of the imidazole intermediates, followed by their coupling with benzamide derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the addition of methanesulfonic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to achieve high purity levels required for scientific research and applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce different imidazole derivatives.
Scientific Research Applications
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole groups can bind to metal ions or active sites of enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzamide: A simpler analog with fewer imidazole groups.
4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide: Another related compound with similar structural features.
Uniqueness
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid is unique due to its multiple imidazole groups, which enhance its ability to form coordination complexes and interact with biological targets. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C34H36N6O8S2 |
---|---|
Molecular Weight |
720.8 g/mol |
IUPAC Name |
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid |
InChI |
InChI=1S/C32H28N6O2.2CH4O3S/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;2*1-5(2,3)4/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);2*1H3,(H,2,3,4) |
InChI Key |
ZNNKTVCVOGUIJN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6 |
Origin of Product |
United States |
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